[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate
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Overview
Description
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic and sulfonyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate typically involves multi-step organic reactions. The process begins with the preparation of the amino and sulfonyl precursors. These precursors undergo condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.
Methyl 4-fluorobenzoate: Another similar compound with a fluorine substituent, offering different chemical properties.
Uniqueness
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate stands out due to its unique combination of aromatic and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-7-9-17(10-8-15)21(22)23-28-20(25)14-24(2)29(26,27)19-12-11-16-5-3-4-6-18(16)13-19/h3-13H,14H2,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOLUVVNJMCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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